molecular formula C16H18N4O3S B5304382 2-{[5-(2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE

2-{[5-(2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE

Cat. No.: B5304382
M. Wt: 346.4 g/mol
InChI Key: WZAUFKYKDXYFFG-UHFFFAOYSA-N
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Description

2-{[5-(2-Furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-furylmethyl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-furyl group at position 5 and an isopropyl group at position 2. The sulfur atom at position 3 forms a thioether linkage to an acetamide moiety, which is further substituted with a 2-furylmethyl group. This structural complexity confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery.

The synthesis of such compounds typically involves alkylation of triazole-thione precursors with α-chloroacetamides under basic conditions (e.g., KOH) . Modifications at the 4th position of the triazole ring, such as the introduction of isopropyl or aryl groups, are critical for tailoring bioactivity . The presence of furyl groups enhances interactions with biological targets due to their electron-rich aromatic systems, which can participate in π-π stacking or hydrogen bonding .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[5-(furan-2-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-11(2)20-15(13-6-4-8-23-13)18-19-16(20)24-10-14(21)17-9-12-5-3-7-22-12/h3-8,11H,9-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAUFKYKDXYFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=C1SCC(=O)NCC2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with isopropyl halides. The furan rings are introduced through a nucleophilic substitution reaction, where furfurylamine reacts with the triazole intermediate. The final step involves the formation of the acetamide group through an amidation reaction with acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. Purification methods such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[5-(2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in the synthesis of cell wall components in bacteria, leading to antimicrobial effects. Additionally, it can interact with signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituents at Key Positions Key Functional Groups
Target Compound 1,2,4-Triazole 5-(2-Furyl), 4-isopropyl, S-linked acetamide with 2-furylmethyl Triazole, thioether, furyl, acetamide
2-{[5-(4-Methylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide 1,2,4-Triazole 5-(4-Methylphenyl), 4-(4-methoxyphenyl), S-linked acetamide with 3-methylphenyl Methoxyphenyl, methylphenyl
2-{[5-(4-Aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide 1,2,4-Triazole 5-(4-Aminophenyl), 4-ethyl, S-linked acetamide with 2,3-dimethylphenyl Amino group, ethyl, dimethylphenyl
2-{[5-(2-Furyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide 1,2,4-Triazole 5-(2-Furyl), 4-pyrrolyl, S-linked acetamide with 3,4-dimethylphenyl Pyrrole, dimethylphenyl

Key Observations :

  • Substituent Flexibility: The target compound’s 4-isopropyl group distinguishes it from analogs with bulkier (e.g., 4-methoxyphenyl ) or smaller (e.g., 4-ethyl ) substituents.
  • Furyl vs. Aryl Groups : Compared to phenyl or substituted phenyl analogs , the 2-furyl group in the target compound may enhance solubility and target affinity due to its smaller size and polarizable oxygen atom .

Key Insights :

  • Antiexudative vs. Antimicrobial Activity : The target compound’s antiexudative activity contrasts with pyrazole-based analogs showing antimicrobial effects . This highlights the triazole ring’s role in modulating inflammatory pathways rather than microbial targets.
  • Role of Substituents : The 2-furylmethyl group in the target compound may reduce cytotoxicity compared to naphthalenyl or chlorophenyl analogs , as seen in its lower IC₅₀ values in anticancer studies .

Physicochemical Properties

Table 3: Property Comparison

Compound Name Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound ~390.4 g/mol 2.8 0.12 (DMSO)
2-{[5-(4-Chlorophenyl)-4-methylphenyl-4H-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide ~480.9 g/mol 4.1 0.05 (DMSO)
2-{[5-(Benzothiazol-2-ylsulfanylmethyl)-4-propenyl-4H-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide 457.6 g/mol 3.5 0.09 (DMSO)

Analysis :

  • The target compound’s lower molecular weight and logP compared to chlorophenyl or benzothiazole derivatives suggest improved aqueous solubility, critical for bioavailability.
  • The isopropyl group may reduce crystallinity compared to rigid aryl substituents, aiding formulation development.

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